molecular formula C42H36N6O8S B1148189 Urea-urethane Compound CAS No. 321860-75-7

Urea-urethane Compound

Cat. No.: B1148189
CAS No.: 321860-75-7
M. Wt: 784.8 g/mol
InChI Key: LOVRRBZAGZSLOL-UHFFFAOYSA-N
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Description

The urea-urethane compound is a versatile class of polymers that combines the properties of urea and urethane linkages. These compounds are widely used in various applications, including foams, coatings, adhesives, and biomedical materials. The unique combination of urea and urethane groups imparts desirable mechanical properties, thermal stability, and chemical resistance to the resulting polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea-urethane compounds typically involves the reaction of diisocyanates with polyols and diamines. One common method is the polyaddition reaction between diisocyanates and polyols to form urethane linkages, followed by the reaction with diamines to introduce urea linkages. This process can be catalyzed by various compounds, including anionic, cationic, and coordinative catalysts .

Industrial Production Methods: Industrial production of urea-urethane compounds often employs continuous processes to ensure consistent quality and high throughput. The use of environmentally friendly and safer feedstocks, such as formamides and diols, has been explored to replace toxic isocyanates and phosgene gas . These methods involve decarbonylation and dehydrogenation reactions catalyzed by organometallic catalysts, such as ruthenium pincer complexes .

Chemical Reactions Analysis

Types of Reactions: Urea-urethane compounds undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of urea-urethane compounds involves the formation of strong hydrogen bonds between the urea and urethane groups. These interactions contribute to the mechanical strength and thermal stability of the polymers. The molecular targets and pathways involved include the formation of cross-linked networks that enhance the material properties .

Properties

CAS No.

321860-75-7

Molecular Formula

C42H36N6O8S

Molecular Weight

784.8 g/mol

IUPAC Name

phenyl N-[3-methyl-5-[[4-[4-[[3-methyl-5-(phenoxycarbonylamino)phenyl]carbamoylamino]phenyl]sulfonylphenyl]carbamoylamino]phenyl]carbamate

InChI

InChI=1S/C42H36N6O8S/c1-27-21-31(25-33(23-27)47-41(51)55-35-9-5-3-6-10-35)45-39(49)43-29-13-17-37(18-14-29)57(53,54)38-19-15-30(16-20-38)44-40(50)46-32-22-28(2)24-34(26-32)48-42(52)56-36-11-7-4-8-12-36/h3-26H,1-2H3,(H,47,51)(H,48,52)(H2,43,45,49)(H2,44,46,50)

InChI Key

LOVRRBZAGZSLOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C)NC(=O)OC6=CC=CC=C6

Synonyms

Phenol, reaction products with 4,4’-sulfonylbis[benzenamine] and 2,4-TDI;  PF 201 and Isomers

Origin of Product

United States

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